molecular formula C11H13NO3S B15166427 2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)- CAS No. 646034-65-3

2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)-

Cat. No.: B15166427
CAS No.: 646034-65-3
M. Wt: 239.29 g/mol
InChI Key: OTVMABACDRCJDA-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)- is an organic compound that belongs to the class of propenoic acids. This compound features a thienyl group, an acetylamino group, and a propenoic acid moiety, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)- typically involves the following steps:

    Formation of the Thienyl Intermediate: The thienyl group can be synthesized through the reaction of ethyl bromide with thiophene in the presence of a base.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Propenoic Acid Formation: The final step involves the formation of the propenoic acid moiety through a reaction with acrylic acid under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The acetylamino and thienyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts like palladium on carbon, bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)- has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetylamino group may participate in hydrogen bonding and other interactions with enzymes or receptors, while the thienyl group can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-(amino)-3-(5-ethyl-2-thienyl)-, (2E)-: Similar structure but with an amino group instead of an acetylamino group.

    2-Propenoic acid, 2-(acetylamino)-3-(5-methyl-2-thienyl)-, (2E)-: Similar structure but with a methyl group instead of an ethyl group on the thienyl ring.

Uniqueness

The presence of the acetylamino group and the specific substitution pattern on the thienyl ring make 2-Propenoic acid, 2-(acetylamino)-3-(5-ethyl-2-thienyl)-, (2E)- unique

Properties

CAS No.

646034-65-3

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

2-acetamido-3-(5-ethylthiophen-2-yl)prop-2-enoic acid

InChI

InChI=1S/C11H13NO3S/c1-3-8-4-5-9(16-8)6-10(11(14)15)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

OTVMABACDRCJDA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C=C(C(=O)O)NC(=O)C

Origin of Product

United States

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